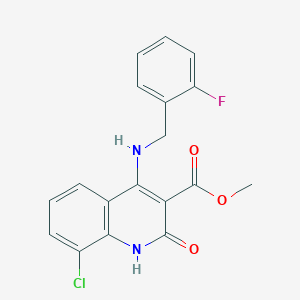
Methyl 8-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the quinoline backbone, followed by the introduction of the various substituents. The Vilsmeier–Haack reagent could potentially be used in the synthesis of this compound, as it is often used to formylate various heterocyclic compounds of medicinal interest .Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Research has demonstrated the antibacterial potential of quinoline derivatives, including those structurally related to "Methyl 8-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate." For example, a study on substituted 4-oxoquinoline-3-carboxylic acids revealed compounds with potent antibacterial activity against a range of gram-positive and gram-negative bacteria, including challenging strains like Pseudomonas aeruginosa (H. Miyamoto et al., 1990). Another study designed m-aminophenyl groups as novel N-1 substituents of quinolones, yielding compounds with significantly potent antibacterial activities against both Gram-positive and Gram-negative bacteria, highlighting the importance of the structural orientation and substituents in enhancing antibacterial efficacy (Y. Kuramoto et al., 2003).
Cytotoxic and Anticancer Applications
Quinoline derivatives are also explored for their cytotoxic and potential anticancer activities. A study on 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives, bearing cationic side chains, prepared from aminoanthraquinones, showed substantial growth delays in in vivo subcutaneous colon 38 tumors in mice. This suggests that modifications in the quinoline structure can lead to compounds with significant cytotoxic activity, potentially applicable in cancer treatment (X Bu et al., 2001).
Synthesis and Structural Analysis
The synthesis and structural analysis of quinoline derivatives are crucial for understanding their biological activities and potential applications. Studies have focused on the synthesis of new quinoline derivatives and their structural characterization, providing insight into the relationship between chemical structure and biological activity. For instance, the crystal structure analysis of quinolone antibacterial agents and their synthetic intermediates has contributed to the development of novel compounds with enhanced antibacterial properties (H. Fukui et al., 1997).
Eigenschaften
IUPAC Name |
methyl 8-chloro-4-[(2-fluorophenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O3/c1-25-18(24)14-16(21-9-10-5-2-3-8-13(10)20)11-6-4-7-12(19)15(11)22-17(14)23/h2-8H,9H2,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRKGHUQCFCRBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

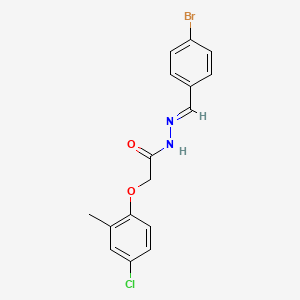

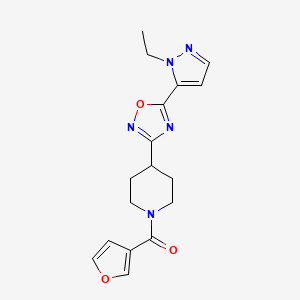
![1-(4-Chloro-2-methylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2471330.png)
![3,5-dimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2471331.png)
![2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-oxoethyl 6-chloropyridine-3-carboxylate](/img/structure/B2471333.png)
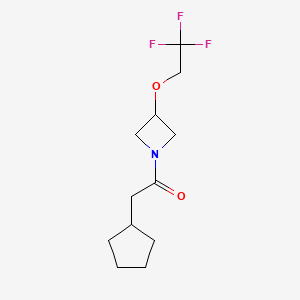
![3,3-Dimethyl-5-(6-oxabicyclo[3.2.2]nonan-4-ylamino)-5-oxopentanoic acid](/img/structure/B2471335.png)
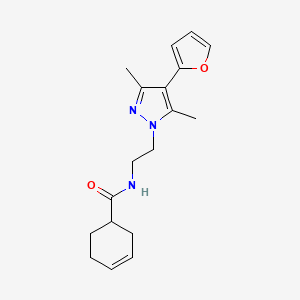

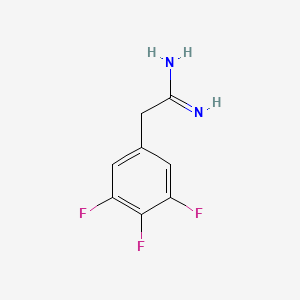
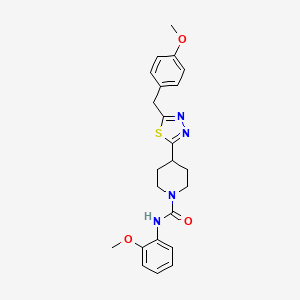
![(4-Benzylpiperidin-1-yl)(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2471344.png)
